molecular formula C8H18ClNO5 B15075766 3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride CAS No. 7474-60-4

3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride

Cat. No.: B15075766
CAS No.: 7474-60-4
M. Wt: 243.68 g/mol
InChI Key: OQJVVDYHJWJDAR-UHFFFAOYSA-N
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Description

3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride is a chemical compound with the molecular formula C8H18ClNO5. It is a rare and unique chemical often used in early discovery research . This compound is known for its distinctive structure, which includes a tetrahydro-pyran ring substituted with dimethylamino and hydroxymethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride involves the condensation of 2-hydroxybenzaldehyde with (3R,6R)-3-amino-6-(hydroxymethyl)-tetrahydro-2H-pyran-2,4,5-triol under microwave heating. This one-pot microwave-assisted reaction is completed in 5 minutes with a 90% yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the microwave-assisted synthesis method mentioned above could be adapted for larger-scale production with appropriate modifications to equipment and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce different amine derivatives.

Scientific Research Applications

3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various enzymes and receptors, potentially modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethylamino and hydroxymethyl groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in research and development.

Properties

CAS No.

7474-60-4

Molecular Formula

C8H18ClNO5

Molecular Weight

243.68 g/mol

IUPAC Name

3-(dimethylamino)-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride

InChI

InChI=1S/C8H17NO5.ClH/c1-9(2)5-7(12)6(11)4(3-10)14-8(5)13;/h4-8,10-13H,3H2,1-2H3;1H

InChI Key

OQJVVDYHJWJDAR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1C(C(C(OC1O)CO)O)O.Cl

Origin of Product

United States

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